2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by a fused pyrrole and pyridine structure, with a methyl group at the second position of the pyrrole ring. Its unique structure imparts various biological activities, making it a subject of interest in medicinal chemistry.
The compound can be synthesized through various methods, often involving multi-step organic reactions. It has been studied for its potential therapeutic applications, particularly in inhibiting certain enzymes and proteins relevant to various diseases.
2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is classified as a pyrrolopyridine derivative. It is notable for its role in biological systems, particularly as an inhibitor of bromodomain and extraterminal domain proteins, which are implicated in cancer and other diseases.
The synthesis of 2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one can be achieved through several synthetic routes. Common methods include:
One efficient synthetic route involves the use of condensation reactions followed by cyclization under specific conditions (e.g., heating or using catalysts). For instance, a common approach utilizes sodium borohydride reduction to form the desired product from precursors that contain ketone or aldehyde functionalities .
The molecular structure of 2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one features:
The molecular formula is , with a molecular weight of approximately 164.17 g/mol. The compound exhibits specific spectral properties that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one participates in various chemical reactions:
The reactivity of this compound is influenced by its electronic structure and steric factors due to the fused rings. For example, reactions involving electrophiles can lead to substituted derivatives that may exhibit enhanced biological activity .
The mechanism of action for compounds like 2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one primarily involves inhibition of specific protein interactions. For instance, it has been shown to inhibit bromodomain-containing proteins by disrupting their binding to acetylated lysines on histones, thus affecting gene expression .
Studies indicate that this compound can modulate cellular pathways associated with inflammation and cancer progression, making it a candidate for further pharmacological development .
Relevant analyses have shown that its melting point ranges between 150°C - 160°C, indicating good thermal stability suitable for various applications .
2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one has several applications in scientific research:
Research continues into optimizing its structure for improved efficacy and specificity against target proteins .
The construction of the pyrrolo[2,3-c]pyridinone core historically relied on acid-promoted intramolecular cyclization as a key step. One fundamental approach involves the cyclization of 2-pyrrolecarboxylic acid amidoacetals under strongly acidic conditions, providing efficient access to the unsubstituted pyrrolo[2,3-c]pyridine-7-one scaffold. This method demonstrated excellent scalability potential, with documented successful scale-ups to 1.5 mol quantities without yield reduction [3]. Alternative classical routes employed condensation reactions between aminopyridine derivatives and carbonyl compounds. For example, Duff formylation (using hexamethylenetetramine and acetic acid) enabled formylation at the C-3 position of pyrrolopyridine precursors, achieving yields of approximately 75% after optimization. These methodologies established the foundational chemistry for pyrrolopyridinone synthesis but faced limitations in regiochemical control and functional group tolerance, particularly when introducing the 2-methyl substituent early in the synthetic sequence [6].
Table 1: Traditional Synthetic Approaches to Pyrrolo[2,3-c]pyridinone Core
Method Type | Key Reactants/Intermediates | Reaction Conditions | Yield Range | Limitations |
---|---|---|---|---|
Acid-Promoted Cyclization | 2-Pyrrolecarboxylic acid amidoacetals | Strong acid, elevated temperature | 60-85% | Limited functional group tolerance |
Duff Formylation | 1H-pyrrolo[2,3-b]pyridine, HMTA | 33% acetic acid, reflux | ~75% | Moderate regioselectivity |
Condensation Approaches | Aminopyridines, carbonyl compounds | Acid catalysis, reflux | 40-70% | Challenging 2-methyl introduction |
Contemporary synthesis leverages transition metal catalysis for superior efficiency and selectivity. Suzuki-Miyaura cross-coupling has emerged as particularly valuable for introducing aromatic substituents to the pyrrolopyridine scaffold. Research demonstrates that chemoselective coupling at the C-2 position can be achieved using Pd₂(dba)₃ as catalyst, enabling arylation while preserving the 4-chloro substituent for downstream functionalization. This approach yielded mono-arylated products with 71-75% efficiency on multi-gram scales, with only trace amounts (<5%) of undesired diarylated byproducts [4] [5]. Additionally, palladium-catalyzed C-H arylation serves as a ring-closing strategy for constructing more complex polycyclic systems. Optimized conditions employing PdCl₂ with PCy₃ ligand and DBU base in NMP solvent facilitate this key cyclization, forming extended π-systems in excellent yields (82-90%) [8]. Sequential Sonogashira coupling followed by cycloisomerization offers another powerful route, where site-selective alkyne installation at pyridine positions precedes acid-mediated ring closure (MsOH, 80°C) to deliver the fused core [8].
Achieving precise decoration of the 2-methyl-7-oxo scaffold demands strategic protecting group manipulation and directed metallation. The trimethylsilylethoxymethyl (SEM) group has proven effective for N1 protection during C2 functionalization, though its removal presents challenges including formaldehyde release leading to tricyclic side products [5]. Halogen-directed ortho-lithiation enables regioselective introduction of the methyl group at C2. When performed on 3-bromo- or 3-iodo pyrrolopyridinones, this technique facilitates methyl installation via lithium-halogen exchange followed by quenching with methyl iodide, though yields require optimization (typically 8-12% in initial attempts) [5]. For modifying the 7-oxo position, Buchwald-Hartwig amination under RuPhos/Pd(OAc)₂ catalysis in tert-butanol achieves efficient conversion (94% by NMR) to N-alkylated derivatives. However, competitive reduction at C4 remains a significant side reaction (≈6%), necessitating careful optimization of catalyst systems and drying conditions to suppress this pathway [5].
Table 2: Regioselective Functionalization Strategies
Target Position | Strategy | Conditions | Key Challenge | Reported Solution |
---|---|---|---|---|
N1 Protection | SEM group installation | SEM-Cl, base, DMF | Formaldehyde release upon deprotection | Alternative protecting groups explored |
C2 Methylation | Halogen-directed ortho-lithiation | LDA/ n-BuLi, CH₂I₂, THF, -78°C | Low conversion (8-12%) | Optimized lithiating agents |
7-Oxo Modification | Buchwald-Hartwig amination | Pd(OAc)₂/RuPhos, t-BuOH, dried solvents | C4 reduction side reaction (≈6%) | Strict solvent drying protocols |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7